molecular formula C15H13ClN2O4 B2756244 [(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-98-4

[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2756244
CAS No.: 389810-98-4
M. Wt: 320.73
InChI Key: LXVMDHABHSJXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is an organic compound that combines a pyridine ring with a carbamate group and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the following steps:

    Formation of the Carbamate Group: The reaction begins with the formation of the carbamate group by reacting 4-methoxyaniline with phosgene or a suitable carbonylating agent under controlled conditions.

    Coupling with Pyridine Derivative: The resulting carbamate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 4-Methoxyaniline and 2-chloropyridine-3-carboxylic acid.

    Oxidation: 4-Hydroxyphenyl derivatives.

    Reduction: 4-Methylphenyl derivatives.

Scientific Research Applications

[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues in protein binding sites, enhancing binding affinity and specificity.

Comparison with Similar Compounds

[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with similar compounds such as:

    [(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyrimidine-4-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring, which may alter its binding properties and reactivity.

    [(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyridine ring, potentially affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-21-11-6-4-10(5-7-11)18-13(19)9-22-15(20)12-3-2-8-17-14(12)16/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVMDHABHSJXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.